Bienvenue dans la boutique en ligne BenchChem!

Elisidepsin

Membrane-targeted antitumor Glycosylceramide Necrotic cell death

Elisidepsin (PM02734, Irvalec®) is a fully synthetic cyclic depsipeptide belonging to the Kahalalide F family of marine-derived antitumor agents. It was developed by PharmaMar as a structural analog of the natural product Kahalalide F (KF), also referred to as isokahalalide F (isoKF).

Molecular Formula C75H124N14O16
Molecular Weight 1477.9 g/mol
Cat. No. B1244396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElisidepsin
Synonymselisidepsin
irvalec
PM02734
Molecular FormulaC75H124N14O16
Molecular Weight1477.9 g/mol
Structural Identifiers
SMILESCCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C
InChIInChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1
InChIKeyZNVCPJPCKSJWDH-UCTDCHLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elisidepsin (PM02734 / Irvalec®): Baseline Characterization for Research Procurement


Elisidepsin (PM02734, Irvalec®) is a fully synthetic cyclic depsipeptide belonging to the Kahalalide F family of marine-derived antitumor agents [1]. It was developed by PharmaMar as a structural analog of the natural product Kahalalide F (KF), also referred to as isokahalalide F (isoKF) [2]. Its primary mechanism involves direct insertion into the plasma membrane of tumor cells, interacting with glycosylceramides to induce rapid membrane permeabilization and necrotic (non-apoptotic) cell death, distinct from the DNA-damaging or kinase-inhibitor mechanisms of most conventional chemotherapeutics [3]. Elisidepsin reached phase II clinical evaluation for gastroesophageal cancer and squamous non-small cell lung cancer (NSCLC), though its clinical development was subsequently discontinued by the sponsor in 2015 [4][5]. The compound retains substantial interest as a tool compound for studying membrane-targeted antitumor mechanisms, ErbB3/HER3-dependent oncosis, and lipid raft biology.

Why Elisidepsin Cannot Be Substituted by Kahalalide F or Other Marine Depsipeptide Analogs


Although elisidepsin is structurally classified alongside Kahalalide F (KF) and other marine cyclic depsipeptides (e.g., plitidepsin, didemnin B), it possesses a distinct molecular pharmacology that precludes interchangeable use [1]. Unlike KF, which exhibits broader membrane-perturbing effects, elisidepsin's cytotoxicity depends specifically on the presence of glycosylceramides in the target cell membrane; tumor cells deficient in glycosylceramide synthesis are intrinsically resistant [2]. Furthermore, elisidepsin induces a non-apoptotic, caspase-independent cell death involving autophagic flux impairment and DAPK activation, a mechanism not shared by plitidepsin (Aplidin®) or didemnin B, which act through different pathways including eEF1A2 targeting and protein synthesis inhibition [3][4]. Its activity also correlates with ErbB3 (HER3) receptor expression and epithelial-mesenchymal transition (EMT) status, providing pharmacodynamic stratification absent in its closest natural analog KF [5]. These molecular dependencies mean that simple potency comparisons (e.g., IC50 values) are insufficient for analog selection without accounting for glycosylceramide content and ErbB3 status in the experimental system. The quantitative evidence below substantiates these differentiation axes.

Elisidepsin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decision Support


Glycosylceramide-Dependent Membrane Targeting Compared with Parent Compound Kahalalide F

Elisidepsin's antitumor activity is mechanistically dependent on glycosylceramide expression in the target cell membrane, a requirement that differentiates it from Kahalalide F (KF). In isogenic colorectal carcinoma models, elisidepsin-resistant HCT-116-Irv cells display markedly reduced glycosylceramide levels compared with parental HCT-116 cells and fail to accumulate elisidepsin in the plasma membrane. Genetic complementation (UGCG overexpression) in glycosylceramide-deficient GM95 melanoma cells restores elisidepsin sensitivity to levels comparable to parental B16 cells [1]. KF does not exhibit this strict glycosylceramide dependency, producing cell death via broader membrane perturbation mechanisms [2].

Membrane-targeted antitumor Glycosylceramide Necrotic cell death

Caspase-Independent Autophagic Cell Death Versus Apoptotic Mechanisms of Marine Depsipeptide Analogs

Elisidepsin induces caspase-independent cell death associated with autophagic flux impairment, contrasting with the apoptotic or protein-synthesis-inhibitory mechanisms of plitidepsin and didemnin B. In NSCLC H322 and A549 cell lines, elisidepsin at clinically relevant concentrations (0.5–1 μM) produced no nuclear fragmentation, PARP cleavage, or caspase activation, confirming non-apoptotic death [1]. Instead, it elevated LC3-II and Atg-5/12 levels, increased autophagosome content, and inhibited Akt/mTOR signaling. Cotreatment with 3-MA or Atg-5 siRNA partially rescued cell viability. In contrast, plitidepsin induces apoptosis via eEF1A2 targeting and JNK activation [2], while didemnin B inhibits protein synthesis through EF-1α binding [3].

Autophagy Non-apoptotic cell death Akt/mTOR pathway

ErbB3 (HER3) Expression as a Predictive Sensitivity Biomarker with Quantitative IC50 Stratification

Elisidepsin sensitivity is quantitatively correlated with ErbB3 (HER3) protein expression, providing a biomarker-based stratification strategy unavailable for Kahalalide F or most other marine depsipeptides. Across a panel of 14 cancer cell lines, basal ErbB3 protein levels showed a significant correlation with elisidepsin IC50 values [1]. In breast cancer models, the ErbB3-high cell line ZR-75-1 exhibited the highest sensitivity (IC50 0.40 ± 0.1 μM), whereas the ErbB3-low MDA-MB-231 line was resistant (IC50 >8 μM) . Modulation of HER3 expression by shRNA knockdown conferred resistance, while HER3 overexpression increased sensitivity, confirming the causal nature of this relationship [2].

Predictive biomarker ErbB3/HER3 Drug sensitivity stratification

Synergistic Chemotherapy Combinations in Resistant Cell Lines Versus Single-Agent Kahalalide F Activity

Elisidepsin exhibits synergistic cytotoxicity in combination with cisplatin, paclitaxel, and gemcitabine, including in cell lines resistant to elisidepsin monotherapy, a feature not reported for Kahalalide F. In a panel of breast, lung, and colorectal cancer cell lines, elisidepsin combined with cisplatin, paclitaxel, or gemcitabine produced synergistic effects across all lines tested [1]. Critically, the two elisidepsin-resistant lines MDA-MB-231 (breast) and HOP62 (lung) showed synergistic effects with cisplatin and paclitaxel respectively, indicating retained combination sensitivity despite monotherapy resistance [1]. In contrast, KF has not been reported to resensitize intrinsically resistant lines in similar combination settings [2].

Drug synergy Cisplatin Chemotherapy-resistant

EMT Status as a Sensitivity/Resistance Determinant with Quantitative Marker Correlation

Elisidepsin sensitivity is modulated by the epithelial versus mesenchymal phenotype of tumor cells, a property not established for Kahalalide F or plitidepsin. Across 12 breast and pancreatic cancer cell lines, elisidepsin IC50 values significantly correlated with basal expression of epithelial markers (E-cadherin) and inversely correlated with mesenchymal markers (vimentin) [1]. Three acquired-resistance cell lines (MCF-7, HPAC, AsPC-1) underwent an EMT switch characterized by E-cadherin downregulation, confirming resistance-associated EMT induction [1]. Conversely, elisidepsin was more active in epithelial-phenotype cells with high E-cadherin and low vimentin expression [2].

Epithelial-mesenchymal transition Drug resistance E-cadherin

Flat-Dose Pharmacokinetic Dosing Without Body Surface Area Normalization Versus BSA-Dependent Marine Analog Dosing

Elisidepsin pharmacokinetics support flat-dose (FD) administration without body surface area (BSA) normalization, a practical distinction from plitidepsin, which employs BSA-based dosing. In the phase I trial by Salazar et al. (2012), plasma elisidepsin concentrations increased linearly with dose, and no correlation was observed between BSA and plasma clearance, justifying the switch to FD administration [1]. The recommended phase II dose was 5.5 mg/m² (equivalent to 10 mg FD) administered as a 24-h intravenous infusion every 3 weeks. Plitidepsin, by contrast, uses BSA-based dosing (mg/m²) due to BSA-dependent pharmacokinetic variability [2].

Pharmacokinetics Flat dosing Clinical pharmacology

Elisidepsin: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Membrane-Targeted Antitumor Mechanism Studies Requiring Glycosylceramide-Dependent Pharmacology

Elisidepsin is the compound of choice for studying glycosylceramide-dependent membrane permeabilization and necrotic cell death in cancer. As demonstrated by Molina-Guijarro et al. (2015), elisidepsin binding and cytotoxicity are abolished in glycosylceramide-deficient cells and restored upon UGCG-mediated re-expression [REFS-3 from Section 3]. This property makes it uniquely suited for lipid raft biology, membrane lipidomics, and studies of ceramide metabolism in oncology. Kahalalide F or plitidepsin cannot substitute because neither exhibits this specific glycosylceramide requirement [1][REFS-2 from Section 3].

ErbB3/HER3-Stratified Drug Sensitivity Screening and Biomarker-Enriched Tumor Model Development

Elisidepsin is the preferred agent for experiments requiring ErbB3 (HER3)-stratified cytotoxicity readouts. Its approximately 20-fold IC50 differential between ErbB3-high (ZR-75-1, IC50 0.40 μM) and ErbB3-low (MDA-MB-231, IC50 >8 μM) cells provides a validated dynamic range for biomarker-driven screening [1][REFS-2 from Section 3]. HER3 modulation by shRNA or overexpression causally alters sensitivity [REFS-3 from Section 3], making elisidepsin a tool compound for HER3-pathway pharmacology. No comparable HER3-predictive stratification exists for KF or plitidepsin.

Combination Chemotherapy Synergy Studies Targeting Drug-Resistant Solid Tumor Models

Elisidepsin in combination with cisplatin, paclitaxel, or gemcitabine produces synergistic cytotoxicity even in lines resistant to elisidepsin alone, such as MDA-MB-231 (breast) and HOP62 (lung) [REFS-1 from Section 3]. This property supports its use in drug combination discovery programs specifically focused on overcoming chemotherapy resistance. Researchers investigating synthetic lethality or resensitization strategies should select elisidepsin over KF, for which no comparable synergy data exist in intrinsically resistant models [REFS-2 from Section 3].

Epithelial-Mesenchymal Transition (EMT) and Drug Resistance Mechanism Research

Elisidepsin provides a validated tool for studying EMT-mediated drug resistance. The compound's sensitivity correlates quantitatively with epithelial markers (E-cadherin) and inversely with mesenchymal markers (vimentin) across independent cell line panels [1][REFS-2 from Section 3]. Acquired resistance to elisidepsin reproducibly induces an EMT phenotypic switch in breast and pancreatic cancer models [REFS-1 from Section 3]. This enables its application as a selective pressure agent for generating EMT-based resistance models not available with Kahalalide F or plitidepsin.

Quote Request

Request a Quote for Elisidepsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.